2-(2-fluorophenoxy)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F4N3O2/c20-13-6-2-4-8-15(13)28-11-17(27)24-10-9-16-25-14-7-3-1-5-12(14)18(26-16)19(21,22)23/h2,4,6,8H,1,3,5,7,9-11H2,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNKRMSVZFGWEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)COC3=CC=CC=C3F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F4N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of carbon-centered intermediates . This process often requires specific catalysts and reaction conditions to ensure the successful incorporation of the trifluoromethyl group.
Industrial Production Methods
Industrial production of such compounds often leverages continuous flow reactors and advanced catalytic systems to enhance yield and efficiency. The use of vapor-phase reactions can also be advantageous, allowing for the controlled introduction of functional groups .
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can alter the oxidation state of the compound, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This involves replacing one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
2-(2-fluorophenoxy)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can significantly influence its binding affinity and activity. These groups can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural elements include:
- 2-Fluorophenoxy group: Enhances lipophilicity and metabolic stability compared to non-fluorinated analogs.
- Tetrahydroquinazolin core : A nitrogen-rich heterocycle common in kinase inhibitors.
- Trifluoromethyl group : Improves binding affinity and pharmacokinetic properties via hydrophobic interactions.
Table 1: Structural Comparison with Analogs
Key Differentiators
- Scaffold Diversity : Unlike indole-based analogs () or benzothiazole derivatives (), the tetrahydroquinazolin core offers a unique binding pocket for targeting kinases or ATP-binding proteins.
- Functional Group Synergy: The combination of 2-fluorophenoxy and trifluoromethyl groups may synergistically enhance target affinity and selectivity.
Biological Activity
The compound 2-(2-fluorophenoxy)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide represents a novel class of small molecules with potential therapeutic applications. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The structural formula of the compound is represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₇H₁₄F₃N₂O₂
- Molecular Weight : 348.3 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It is hypothesized to function as an inhibitor of certain enzymes or receptors involved in disease pathways. The presence of fluorine atoms enhances its lipophilicity and bioavailability, potentially improving its efficacy.
Biological Activity Overview
| Activity Type | Target | IC50 Value (μM) | Reference |
|---|---|---|---|
| Enzyme Inhibition | α-l-fucosidases | 0.012 | |
| Antifungal Activity | Fusarium oxysporum | 0.42 | |
| Antibacterial Activity | Agrobacterium tumefaciens | Not Active |
Case Studies and Research Findings
-
Inhibition of α-l-Fucosidases :
A study demonstrated that derivatives with a fluorine substituent significantly increased the inhibition potency against α-l-fucosidases. The compound exhibited an IC50 value of 0.012 μM against human lysosomal α-l-fucosidase, indicating strong selectivity and potency compared to other derivatives. -
Antifungal Activity :
The compound was evaluated for antifungal activity against Fusarium oxysporum, a common plant pathogen. It showed an IC50 value of 0.42 mM, suggesting moderate activity that could be enhanced through structural modifications. -
In Vitro Studies :
Various in vitro assays have been conducted to assess the cytotoxicity and selectivity of the compound across different cell lines. Preliminary results indicate that it may possess selective toxicity towards cancer cells while sparing normal cells, making it a candidate for further investigation in cancer therapeutics.
Discussion
The biological activity of this compound highlights its potential as a therapeutic agent in various applications. Its ability to inhibit specific enzymes suggests a role in metabolic regulation or disease treatment pathways.
Further research is necessary to elucidate the full spectrum of its biological effects and mechanisms. Structural optimization could enhance its efficacy and specificity, paving the way for new therapeutic strategies.
Q & A
Basic Research Questions
Q. What are the key structural features of 2-(2-fluorophenoxy)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide, and how do they influence its reactivity?
- The compound integrates a 2-fluorophenoxy group , a tetrahydroquinazolinyl core with a trifluoromethyl substituent, and an acetamide linker . The fluorinated aromatic rings enhance lipophilicity, potentially improving blood-brain barrier permeability, while the tetrahydroquinazoline moiety may confer rigidity and binding specificity to biological targets like kinases or GPCRs . The acetamide linker allows for hydrogen bonding, critical for target engagement.
Q. What are the foundational steps for synthesizing this compound, and what analytical techniques validate its purity?
- Synthesis typically involves multi-step reactions :
- Step 1 : Formation of the tetrahydroquinazolin-2-yl core via cyclocondensation of trifluoromethyl-substituted precursors.
- Step 2 : Alkylation or amidation to attach the 2-fluorophenoxy-acetamide side chain.
- Key conditions include DMF/acetonitrile solvents , copper(I) catalysts for heterocycle formation, and room-temperature stirring to avoid side reactions .
- Purity validation employs HPLC (C18 column, acetonitrile/water gradient) and TLC (silica gel, UV visualization). ¹H/¹³C NMR and HRMS confirm structural integrity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
- Discrepancies in yields (e.g., 40% vs. 65%) often stem from catalyst choice (copper salts vs. palladium) or solvent polarity effects. For example, reports DMF improves solubility of intermediates compared to acetonitrile .
- Methodological recommendations :
- Conduct design of experiments (DoE) to optimize temperature, catalyst loading, and solvent ratios.
- Use in-line FTIR to monitor reaction progress and identify side products .
Q. What strategies are effective for improving the compound’s pharmacokinetic (PK) properties in preclinical models?
- Lipophilicity adjustments : Introduce polar groups (e.g., hydroxyls) to the tetrahydroquinazoline core to reduce logP while retaining target affinity.
- Metabolic stability : Replace the acetamide’s ethyl group with deuterated or fluorinated analogs to slow CYP450-mediated oxidation .
- In vivo PK studies in rodents should use LC-MS/MS for plasma quantification, with focus on half-life extension via prodrug strategies .
Q. How can researchers identify and validate the compound’s primary biological targets?
- Target deconvolution approaches :
- Chemical proteomics : Use a biotinylated analog for pull-down assays coupled with LC-MS/MS to identify bound proteins .
- Kinase profiling : Screen against panels of 400+ kinases (e.g., Eurofins KinaseProfiler) to assess inhibition/activation .
- Validation : CRISPR-Cas9 knockout of candidate targets in cell lines, followed by dose-response assays (IC50 shift analysis) .
Data Analysis & Experimental Design
Q. How should researchers design dose-response studies to address variability in reported IC50 values?
- Experimental design :
- Use 3D spheroid models (e.g., HCT-116 colon cancer) to mimic in vivo conditions.
- Test 10 concentrations (0.1 nM–100 µM) in triplicate, with 72-hour exposure to capture delayed effects.
- Data normalization : Express viability relative to ATP-based assays (CellTiter-Glo) and caspase-3/7 activity for apoptosis .
- Statistical analysis : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC50 and Hill slopes. Address outliers via Grubbs’ test .
Q. What computational methods predict the compound’s off-target interactions?
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to screen against structural databases (e.g., ChEMBL, PDB). Focus on conserved ATP-binding pockets in kinases .
- Machine learning : Train a random forest model on bioactivity data (pIC50, ligand efficiency) to prioritize high-risk off-targets (e.g., hERG, CYP3A4) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
